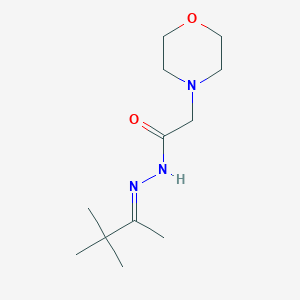![molecular formula C22H23N5 B3871139 3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine](/img/structure/B3871139.png)
3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine
Overview
Description
3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine is a complex organic compound that features a benzimidazole moiety fused with a pyridine ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine typically involves the condensation of 1,2-benzenediamine with an aldehyde to form the benzimidazole core . This is followed by a series of reactions to introduce the pyridine and benzyl groups. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various aromatic aldehydes .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic redox cycling and other efficient synthetic methodologies to ensure high yield and purity . The process usually involves multiple steps, including condensation, cyclization, and derivatization, under controlled conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating parasitic infections and certain cancers.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine involves its interaction with various molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit DNA synthesis in cancer cells or disrupt the metabolic pathways of parasites .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid
- 2,2’-bibenzimidazoles
- N-(5-methyl-3-isoxazolyl)-benzamides
Uniqueness
3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine stands out due to its unique combination of benzimidazole and pyridine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-27(16-17-8-3-2-4-9-17)22-18(10-7-13-24-22)14-23-15-21-25-19-11-5-6-12-20(19)26-21/h2-13,23H,14-16H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZRCHFDJVWEEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-4-[(1,3,5-trimethylpyrazol-4-yl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B3871056.png)

![(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3871065.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbutanamide](/img/structure/B3871067.png)
![[4-(2-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3871071.png)
![(E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B3871080.png)
![2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-[2-(dimethylamino)quinolin-4-yl]acetamide](/img/structure/B3871088.png)
![2-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B3871092.png)


![N-TERT-BUTYL-2-[N-(3-CHLORO-4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3871112.png)

![5-(hydroxymethyl)-4-{[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]methyl}-2-methylpyridin-3-ol](/img/structure/B3871144.png)

